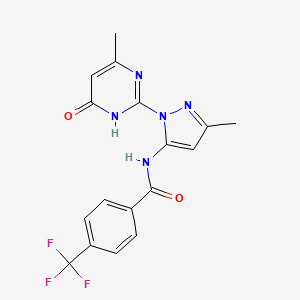

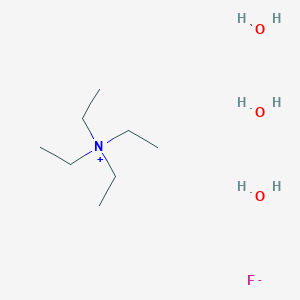

![molecular formula C17H11ClN2OS B2383476 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 844650-87-9](/img/structure/B2383476.png)

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The known methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed. The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The structure of pyrimidines is versatile and allows for a great number of modifications. This class of heterocyclic compounds is represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Properties and Structural Analysis

The research on derivatives of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine has demonstrated significant applications in the field of nonlinear optics (NLO). A study focused on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including a derivative closely related to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine, has shown promising results. The research utilized density functional theory (DFT) and time-dependent DFT (TDDFT) for the analysis. The findings indicated that these derivatives exhibit larger NLO properties compared to a standard molecule, highlighting their potential for optoelectronic and high-tech applications (Hussain et al., 2020).

Electroorganic Synthesis

Another study explored the electrochemical synthesis of new benzofuro[2,3-d]pyrimidine derivatives, which are structurally similar to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine. This research demonstrated the potential of electroorganic synthesis in creating these derivatives with good yields and purity, indicating the versatility and efficiency of this synthesis method in producing compounds with potential applications in various fields, including pharmaceuticals and materials science (Nematollahi & Goodarzi, 2002).

Anticancer Activity

The exploration of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine derivatives for anticancer activity has been a subject of interest. A study on the synthesis and antitumor activity of related pyrido[2,3-d]pyrimidine derivatives highlighted the potential of these compounds as potent inhibitors of mammalian dihydrofolate reductase, with significant activity against certain cancer models. This suggests the therapeutic potential of 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine derivatives in cancer treatment (Grivsky et al., 1980).

Bioactivity and Pharmaceutical Applications

Benzofuro[3,2-d] pyrimidine derivatives, including those related to 4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine, have been reviewed for their significant importance in the synthesis of pharmaceuticals. These compounds exhibit a range of activities such as antibacterial, anti-inflammatory, anticancer, and memory enhancement. The review of preparation methods and future prospects for these compounds indicates their vital role in drug development and therapeutics (Xu Wei-ming, 2010).

Eigenschaften

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2OS/c18-12-7-5-11(6-8-12)9-22-17-16-15(19-10-20-17)13-3-1-2-4-14(13)21-16/h1-8,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDKCTIZESVIED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

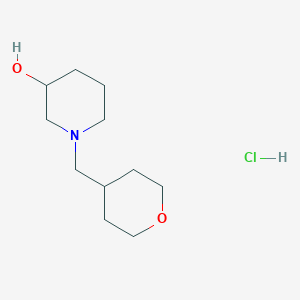

![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)

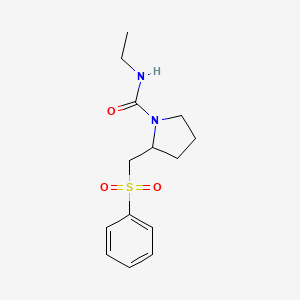

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2383395.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)

![2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383411.png)

![2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2383414.png)